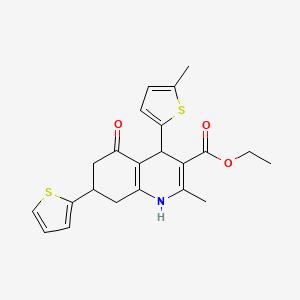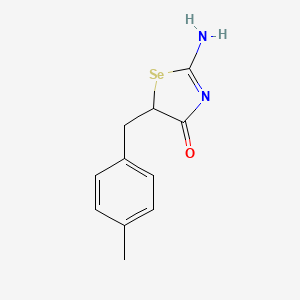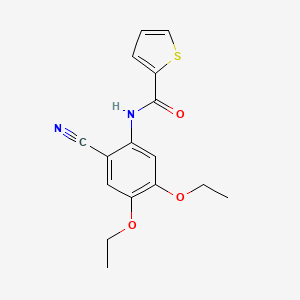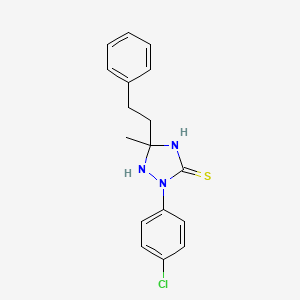
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure with multiple substituents, including thienyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of thienyl and ethyl groups through various substitution reactions. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline-based compounds.
Scientific Research Applications
ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can bind to active sites, potentially inhibiting or modulating the activity of target proteins. The thienyl and ethyl groups may enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[(5-methyl-2-thienyl)methylene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one: This compound shares the thienyl group but has a different core structure.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Another complex molecule with thienyl and ethyl groups, but with a distinct arrangement and additional functional groups.
Uniqueness
ETHYL 2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of a quinoline core with multiple thienyl and ethyl substituents. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23NO3S2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23NO3S2/c1-4-26-22(25)19-13(3)23-15-10-14(17-6-5-9-27-17)11-16(24)20(15)21(19)18-8-7-12(2)28-18/h5-9,14,21,23H,4,10-11H2,1-3H3 |
InChI Key |
QXTJFNRAFHZODL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11081876.png)
![2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B11081885.png)

![N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide](/img/structure/B11081889.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081903.png)
![(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide](/img/structure/B11081910.png)

![[4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone](/img/structure/B11081917.png)

![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11081925.png)
![Methyl 2-oxo-6-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11081933.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11081948.png)

